molecular formula C25H20Cl2N2O3 B2673473 (4-氯苯基) (1S)-6-氯-1-(4-甲氧基苯基)-1,3,4,9-四氢吡啶并[3,4-b]吲哚-2-甲酸酯 CAS No. 1256565-36-2

(4-氯苯基) (1S)-6-氯-1-(4-甲氧基苯基)-1,3,4,9-四氢吡啶并[3,4-b]吲哚-2-甲酸酯

货号: B2673473
CAS 编号: 1256565-36-2
分子量: 467.3 g/mol
InChI 键: SRSHBZRURUNOSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Emvododstat is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor (VEGF) synthesis with potential antiangiogenesis and antineoplastic activities. Emvododstat targets post-transcriptionally by selectively binding the 5'- and 3'-untranslated regions (UTR) of VEGF messenger RNA (mRNA), thereby preventing translation of VEGF. This inhibits VEGF protein production and decreases its levels in the tumor and bloodstream. In turn, this may result in the inhibition of migration, proliferation and survival of endothelial cells, microvessel formation, the inhibition of tumor cell proliferation, and eventually the induction of tumor cell death. VEGFs are upregulated in a variety of tumor cell types and play key roles during angiogenesis. In addition, emvododstat may enhance the antitumor activity of other chemotherapeutic agents.

科学研究应用

分子结构分析

对与研究化合物具有结构相似性的取代 4-酮四氢吲哚的研究,提供了对分子间相互作用(如 C-H...O 和 C-H...π 相互作用)的见解。这些研究对于理解分子稳定性至关重要,并有助于设计具有所需物理和化学性质的新化合物 (Choudhury, Nagarajan, & Guru Row, 2004)

构象分析

构象受限色氨酸衍生物的合成,突出了结构设计在开发用于肽和类肽构象阐明研究的分子中的重要性。这些衍生物旨在限制构象灵活性,这对于理解肽结构-功能关系至关重要 (Horwell, Nichols, Ratcliffe, & Roberts, 1994)

晶体堆积能

对与研究化合物相关的四氢嘧啶化合物进行的研究,揭示了与晶体堆积相关的能态。这项研究对于制药行业至关重要,在该行业中,药物的稳定性、溶解性和生物利用度会受到其晶体形式的影响 (Panini, Venugopala, Odhav, & Chopra, 2014)

抗氧化和细胞毒性

通过美拉德反应产生的 6-甲氧基四氢-β-咔啉衍生物的抗氧化和细胞毒性特性的研究,为探索潜在的治疗应用提供了基础。这些化合物表现出中等抗氧化特性和不同程度的细胞毒性,这可以为新药或膳食补充剂的开发提供信息 (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate involves the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid to form 4-(4-methoxyphenyl)-3-buten-2-one. This intermediate is then reacted with 6-chloro-1-(1S)-indol-2-yl-1,3,4,9-tetrahydropyridine-2-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methoxyphenylacetic acid", "6-chloro-1-(1S)-indol-2-yl-1,3,4,9-tetrahydropyridine-2-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base such as potassium carbonate to form 4-(4-methoxyphenyl)-3-buten-2-one.", "Step 2: Reaction of 4-(4-methoxyphenyl)-3-buten-2-one with 6-chloro-1-(1S)-indol-2-yl-1,3,4,9-tetrahydropyridine-2-carboxylic acid in the presence of a base such as sodium hydride to form the final product, (4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate." ] }

PTC299 was designed to inhibit VEGF production in tumors by targeting the post-transcriptional control processes that regulate VEGF formation. Because PTC299 inhibits VEGF production, its action occurs at a different point in the VEGF pathway than therapies, such as Avastin® or Sutent®. PTC299 may be active both as a single agent or when used in combination with other anti-angiogenic agents or with chemotherapy agents for the treatment of cancers.

CAS 编号

1256565-36-2

分子式

C25H20Cl2N2O3

分子量

467.3 g/mol

IUPAC 名称

(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3

InChI 键

SRSHBZRURUNOSM-UHFFFAOYSA-N

手性 SMILES

COC1=CC=C(C=C1)[C@H]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl

SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl

规范 SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl

溶解度

not available

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Customer
Q & A

Q1: What is the primary molecular target of PTC299?

A1: PTC299 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) [, , , , ].

Q2: What is the role of DHODH in cells?

A2: DHODH is a rate-limiting enzyme in the de novo pyrimidine nucleotide synthesis pathway, essential for producing building blocks of DNA and RNA [, , , ].

Q3: How does PTC299's inhibition of DHODH affect cells?

A3: By inhibiting DHODH, PTC299 disrupts de novo pyrimidine synthesis, leading to a depletion of pyrimidine nucleotides within cells. This depletion primarily affects rapidly proliferating cells, such as cancer cells, which rely heavily on this pathway. The consequences of pyrimidine depletion include cell cycle arrest, differentiation, and apoptosis [, , , , ].

Q4: Does PTC299's activity depend on the p53 status of cells?

A4: While PTC299 can induce p53 activation in p53 wild-type cells, its activity is not entirely dependent on p53. It demonstrates comparable potency in inhibiting the proliferation of both p53 wild-type and p53-deficient leukemia cells, although the mechanisms of cell death might differ [].

Q5: Does PTC299 affect VEGF production?

A5: Initially identified as an inhibitor of VEGFA mRNA translation, PTC299's impact on VEGF production is now understood to be an indirect effect of DHODH inhibition. By disrupting pyrimidine nucleotide synthesis, PTC299 interferes with a regulatory mechanism linking pyrimidine levels to VEGF mRNA translation [, ].

Q6: Which disease models have shown promising results with PTC299 treatment?

A6: Preclinical studies have demonstrated the efficacy of PTC299 in various models, including AML cell lines, patient-derived xenografts (PDX), and in vivo models of solid tumors. It has shown significant potential in inhibiting tumor growth, inducing differentiation, and prolonging survival in these models [, , , , ].

Q7: Has PTC299 shown activity against drug-resistant cancer cells?

A7: Yes, PTC299 has demonstrated activity against cytarabine-resistant AML cell lines, suggesting potential for treating patients with refractory or relapsed disease [].

Q8: Has PTC299 shown potential in treating viral infections?

A8: Recent research indicates that PTC299 exhibits antiviral activity against SARS-CoV-2. It effectively inhibits viral replication in cell culture and suppresses the production of inflammatory cytokines associated with severe COVID-19 [].

Q9: Have any clinical trials been conducted with PTC299?

A9: PTC299 has been evaluated in clinical trials for solid tumors, metastatic breast cancer, AIDS-related Kaposi's sarcoma, and acute leukemias. While some trials demonstrated promising results, further research is ongoing to determine its efficacy and safety profile in specific patient populations [, , , , ].

Q10: What is the route of administration for PTC299?

A10: PTC299 is orally bioavailable, offering potential advantages in terms of patient convenience and compliance [, ].

Q11: What is known about the pharmacokinetic profile of PTC299?

A11: Pharmacokinetic studies in humans have shown that PTC299 exhibits rapid absorption, reaching peak plasma concentrations within approximately 4 hours. It has an effective half-life of around 12 hours, allowing for twice-daily dosing [, ].

Q12: Are there any known safety concerns with PTC299?

A12: While generally well-tolerated in clinical trials, PTC299's long-term safety profile requires further evaluation. Some reported adverse events, though infrequent and mostly low-grade, warrant careful monitoring in future studies [, , , ].

Q13: Does PTC299 cause myelosuppression?

A13: Unlike some other DHODH inhibitors, PTC299 has not been associated with myelosuppression in preclinical or clinical studies, suggesting a potential safety advantage [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。